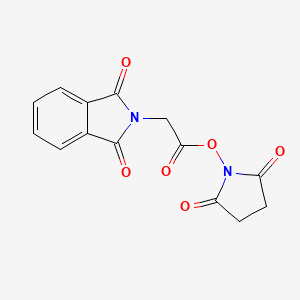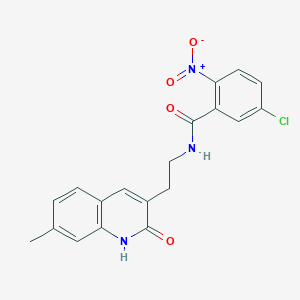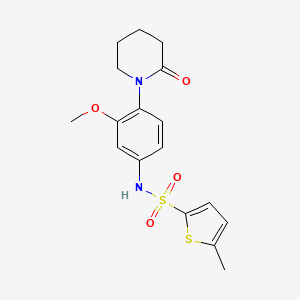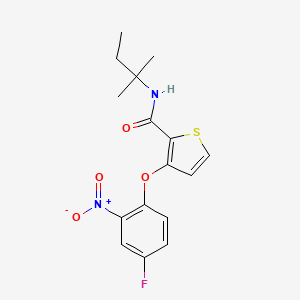
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one, also known as CP-945,598, is a chemical compound that has been of significant interest in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wissenschaftliche Forschungsanwendungen
Protoporphyrinogen Oxidase Inhibition
One of the critical areas of research involving oxadiazole derivatives like the specified compound is their role as protoporphyrinogen oxidase inhibitors. Protoporphyrinogen oxidase is a vital enzyme in the biosynthesis pathway of heme, chlorophyll, and vitamin B12. The inhibition of this enzyme by compounds such as oxadiazon, a molecule with an oxadiazole ring, underscores the potential of these compounds in the development of herbicides and antimicrobial agents. Such research could pave the way for new strategies in plant protection and disease management (Matringe et al., 1989).
Crystal Structure and Polymorphism
The study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights the significance of crystal structure analysis and polymorphism in the development of pharmaceuticals. Understanding the polymorphic forms of these compounds is crucial for predicting their behavior in various solvents, which directly impacts their solubility, stability, and bioavailability. Such studies are fundamental in the drug development process, ensuring that the most therapeutically effective and stable form of a drug is identified and utilized (Shishkina et al., 2021).
Anticancer Activity and Apoptosis Induction
Research into oxadiazole derivatives has also extended into the field of oncology, where compounds exhibiting a similar structural framework have been identified as potential anticancer agents. For instance, studies have shown that specific oxadiazole derivatives can induce apoptosis in cancer cells, representing a promising avenue for the development of new anticancer therapies. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further illustrates the potential of these compounds in targeted cancer therapy (Zhang et al., 2005).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazoles and oxadiazoles derived from isonicotinic acid hydrazide underline another critical area of application. Such compounds have been evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, highlighting the importance of structural diversity in the development of pharmaceuticals (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-2-3-6-14(12)11-21-10-4-7-15(18(21)22)17-19-16(20-23-17)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKBCIZBBCYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2931030.png)

![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)

![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
